molecular formula C19H19ClN6O2S B2373947 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 941992-37-6

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2373947
CAS No.: 941992-37-6
M. Wt: 430.91
InChI Key: YPBLWLLGAQGJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

While specific synthesis methods for your compound were not found, imidazole derivatives have been synthesized in various ways. For instance, Hadizadeh et al. synthesized a compound with an imidazole ring and evaluated it for antihypertensive potential in rats .


Molecular Structure Analysis

The molecular structure of your compound would likely be complex due to the presence of multiple rings and functional groups. Imidazole, for example, can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Anticancer and Antimicrobial Potential

Research on heterocyclic compounds that share structural motifs with the specified compound has highlighted their potential as anticancer and antimicrobial agents. For example, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines have shown promising anticancer activity against a panel of 60 cancer cell lines and significant in vitro antibacterial and antifungal activities. This suggests that compounds with similar heterocyclic frameworks could be valuable in the quest for new therapeutic agents to combat cancer and microbial resistance (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

Antidepressant and Anticonvulsant Activities

Another area of interest is the exploration of compounds with potential antidepressant and anticonvulsant activities. Pyrazoline derivatives, for instance, have been synthesized and evaluated for their efficacy in this regard. A study involving derivatives of N1 substituted/unsubstituted 5-(4-chlorophenyl)-3-(2-thienyl) pyrazoline demonstrated good activity profiles against depression, with docking studies confirming their interaction with monoamine oxidase A. Additionally, some compounds showed protection against seizures induced by maximal electroshock, highlighting the potential of structurally related compounds in neuropsychiatric treatment (N. Das, B. Dash, Meenakshi Dhanawat, & S. Shrivastava, 2011).

Antioxidant Properties

Research has also focused on the antioxidant properties of pyrazole derivatives. In one study, a pyrazolecarboxamide derivative demonstrated significant antioxidant activity in African catfish exposed to lead nitrate, suggesting that similar compounds could offer protective effects against oxidative stress and DNA damage in environmental and toxicological contexts (H. Soliman, Mohamed Hamed, Jae-Seong Lee, & A. Sayed, 2019).

Properties

IUPAC Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-imidazol-1-ylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2S/c20-13-3-1-4-14(9-13)26-17(15-10-29-11-16(15)24-26)23-19(28)18(27)22-5-2-7-25-8-6-21-12-25/h1,3-4,6,8-9,12H,2,5,7,10-11H2,(H,22,27)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBLWLLGAQGJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCCCN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.